Cas no 4182-80-3 (NnN,N',N'-tetrakis4-(dibutylamino)phenylbenzene-1,4-diamine)

NnN,N',N'-tetrakis4-(dibutylamino)phenylbenzene-1,4-diamine structure
4182-80-3 structure
Nombre del producto:NnN,N',N'-tetrakis4-(dibutylamino)phenylbenzene-1,4-diamine
Número CAS:4182-80-3
MF:C62H92N6
Megavatios:921.434096336365
MDL:MFCD09832942
CID:44819
PubChem ID:77848

NnN,N',N'-tetrakis4-(dibutylamino)phenylbenzene-1,4-diamine Propiedades químicas y físicas

Nombre e identificación

    • N1,N1'-(1,4-Phenylene)bis(N4,N4-dibutyl-N1-(4-(dibutylamino)phenyl)benzene-1,4-diamine)
    • N,N,N',N'-Tetrakis(4-dibutylaminophenyl)-p-phenylenediamine
    • 1,4-Benzenediamine, N1,N1,N4,N4-tetrakis[4-(dibutylamino)phenyl]-
    • 1-N,1-N-dibutyl-4-N-[4-[4-(dibutylamino)-N-[4-(dibutylamino)phenyl]anilino]phenyl]-4-N-[4-(dibutylamino)phenyl]benzene-1,4-diamine
    • N,N,N',N'-TETRAKIS[4-(DIBUTYLAMINO)PHENYL]BENZENE-1,4-DIAMINE
    • N,N,N',N'-Tetrakis(4-(dibutylamino)phenyl)-1,4-benzenediamine
    • N,N,N',N'-Tetrakis(4-(dibutylamino)phenyl)benzene-1,4-diamine
    • N,N,N',N'-tetrakis(p-dibutylaminophenyl)-p-phenylene diamine
    • N,N,N',N'-tetrakis{p-di(n-butyl)aminophenyl}-p-phenylene diamine
    • tetrakis-[N,N,N',N'-(p-(N",N"-di-(n-butyl)amino)phenyl)]phenylenediamine
    • 1,4-Benzenediamine, N,N,N',N'-tetrakis[4-(dibutylamino)phenyl]-
    • 1,4-Benzenediamine, N,N,N',N'-tetrakis(4-(dibutylamino)phenyl)-
    • 1,4-Benzenediamine,
    • 4182-80-3
    • W-106293
    • NS00083843
    • T3876
    • A847606
    • SCHEMBL2014159
    • BCP28053
    • E83788
    • MFCD09832942
    • 1,4-Benzenediamine, N1,N1,N4,N4-tetrakis(4-(dibutylamino)phenyl)-
    • N,N,N',N'-tetrakis(4-dibutylaminophenyl)benzene-1,4-diamine
    • N,N,N',N'-Tetrakis[4-(dibutylamino)phenyl]-1,4-phenylenediamine
    • DTXSID7063342
    • N,N,N',N'-Tetrakis(4-Dibutylaminophenyl)-1,4-phenylenediamine
    • AKOS015901198
    • A7109
    • CS-0373902
    • EINECS 224-057-8
    • N1-(4-(bis(4-(dibutylamino)phenyl)amino)phenyl)-N4,N4-dibutyl-N1-(4-(dibutylamino)phenyl)benzene-1,4-diamine
    • 1,4-Bis[N,N-bis(4-N,N-di-n-butylaminophenyl)amino]benzene
    • HS-3033
    • N1-(4-{bis[4-(dibutylamino)phenyl]amino}phenyl)-N4,N4-dibutyl-N1-[4-(dibutylamino)phenyl]benzene-1,4-diamine
    • GVNSFLFOZIYBPH-UHFFFAOYSA-N
    • 224-057-8
    • DTXCID4039992
    • NnN,N',N'-tetrakis4-(dibutylamino)phenylbenzene-1,4-diamine
    • MDL: MFCD09832942
    • Renchi: 1S/C62H92N6/c1-9-17-45-63(46-18-10-2)53-25-33-57(34-26-53)67(58-35-27-54(28-36-58)64(47-19-11-3)48-20-12-4)61-41-43-62(44-42-61)68(59-37-29-55(30-38-59)65(49-21-13-5)50-22-14-6)60-39-31-56(32-40-60)66(51-23-15-7)52-24-16-8/h25-44H,9-24,45-52H2,1-8H3
    • Clave inchi: GVNSFLFOZIYBPH-UHFFFAOYSA-N
    • Sonrisas: N(C1C([H])=C([H])C(=C([H])C=1[H])N(C1C([H])=C([H])C(=C([H])C=1[H])N(C1C([H])=C([H])C(=C([H])C=1[H])N(C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])C1C([H])=C([H])C(=C([H])C=1[H])N(C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])C1C([H])=C([H])C(=C([H])C=1[H])N(C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])(C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H]

Atributos calculados

  • Calidad precisa: 920.73800
  • Masa isotópica única: 920.738
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 6
  • Recuento de átomos pesados: 68
  • Cuenta de enlace giratorio: 34
  • Complejidad: 986
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 19.4
  • Xlogp3: 18.9
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: nothing

Propiedades experimentales

  • Denso: 1.023
  • Punto de fusión: 92-94 ºC
  • Punto de ebullición: 916.7 °C at 760 mmHg
  • Punto de inflamación: 340.7 °C
  • índice de refracción: 1.586
  • PSA: 19.44000
  • Logp: 18.25260

NnN,N',N'-tetrakis4-(dibutylamino)phenylbenzene-1,4-diamine PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
TRC
N231725-100mg
NnN,N',N'-tetrakis[4-(dibutylamino)phenyl]benzene-1,4-diamine
4182-80-3
100mg
$ 285.00 2022-06-03
abcr
AB550390-1 g
N,N,N',N'-Tetrakis[4-(dibutylamino)phenyl]-1,4-phenylenediamine; .
4182-80-3
1g
€121.00 2023-06-14
eNovation Chemicals LLC
Y1266724-5g
N,N,N',N'-Tetrakis[4-(dibutylamino)phenyl]benzene-1,4-diamine
4182-80-3 98%
5g
$180 2024-06-06
abcr
AB550390-5 g
N,N,N',N'-Tetrakis[4-(dibutylamino)phenyl]-1,4-phenylenediamine; .
4182-80-3
5g
€403.60 2023-06-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T3876-5G
NnN,N',N'-tetrakis4-(dibutylamino)phenylbenzene-1,4-diamine
4182-80-3 98.0%(LC)
5G
¥1250.0 2022-09-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T3876-1G
NnN,N',N'-tetrakis4-(dibutylamino)phenylbenzene-1,4-diamine
4182-80-3 98.0%(LC)
1g
¥250.0 2024-07-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T3876-1G
NnN,N',N'-tetrakis4-(dibutylamino)phenylbenzene-1,4-diamine
4182-80-3 98.0%(LC)
1G
¥294.0 2022-09-28
Aaron
AR00CJOO-1g
N,N,N',N'-Tetrakis[4-(dibutylamino)phenyl]benzene-1,4-diamine
4182-80-3 98%
1g
$25.00 2025-02-10
eNovation Chemicals LLC
Y1266724-5g
N,N,N',N'-Tetrakis[4-(dibutylamino)phenyl]benzene-1,4-diamine
4182-80-3 98%
5g
$140 2025-02-26
Ambeed
A340088-1g
N1,N1'-(1,4-Phenylene)bis(N4,N4-dibutyl-N1-(4-(dibutylamino)phenyl)benzene-1,4-diamine)
4182-80-3 98%
1g
$22.0 2025-02-26

NnN,N',N'-tetrakis4-(dibutylamino)phenylbenzene-1,4-diamine Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:4182-80-3)NnN,N',N'-tetrakis4-(dibutylamino)phenylbenzene-1,4-diamine
A847606
Pureza:99%
Cantidad:5g
Precio ($):178.0